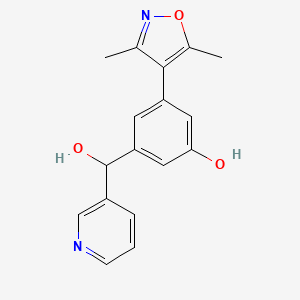
Oxfbd04
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OXFBD04 is a potent and selective inhibitor of the bromodomain-containing protein 4 (BRD4). It is a member of the bromodomain and extra-terminal (BET) family of bromodomain inhibitors. This compound has shown significant potential in cancer research due to its ability to inhibit the growth of various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OXFBD04 involves the formation of a 3,5-dimethylisoxazole ring, which is a key structural component. The synthetic route typically includes the following steps:
- Formation of the isoxazole ring through a cyclization reaction.
- Introduction of the pyridine moiety via a coupling reaction.
- Final purification to achieve high purity levels .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and other organic solvents .
Chemical Reactions Analysis
Types of Reactions
OXFBD04 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone species.
Reduction: Reduction reactions can modify the isoxazole ring.
Substitution: Substitution reactions can occur at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various quinone derivatives and modified isoxazole compounds .
Scientific Research Applications
OXFBD04 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study bromodomain interactions.
Biology: Investigated for its role in gene expression regulation.
Medicine: Potential therapeutic agent for cancer treatment due to its anti-cancer activity.
Industry: Utilized in the development of new drugs targeting bromodomains.
Mechanism of Action
OXFBD04 exerts its effects by inhibiting the bromodomain-containing protein 4 (BRD4). It binds to the acetyl-lysine recognition motif of BRD4, preventing its interaction with acetylated histones. This inhibition disrupts the transcriptional regulation of genes involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
OXFBD02: Another BET bromodomain inhibitor with a similar structure but different metabolic stability.
I-BET151: A well-known BET inhibitor with a different binding affinity and bioactivation profile.
Uniqueness
OXFBD04 is unique due to its optimized physicochemical properties, including higher metabolic stability and greater affinity for BRD4 compared to similar compounds. This makes it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-[hydroxy(pyridin-3-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10-16(11(2)22-19-10)13-6-14(8-15(20)7-13)17(21)12-4-3-5-18-9-12/h3-9,17,20-21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDVEAHRRMEOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=CC(=C2)O)C(C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
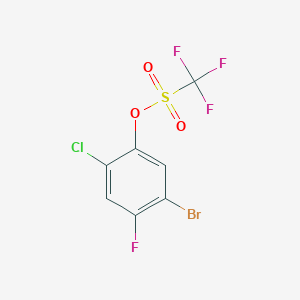
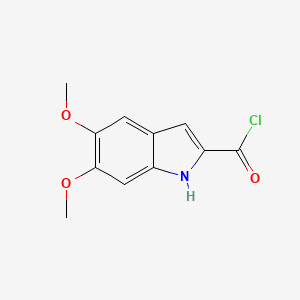
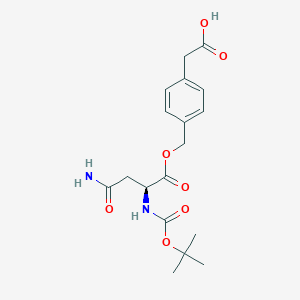
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2526286.png)
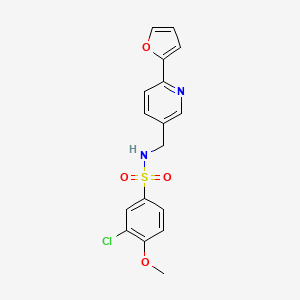
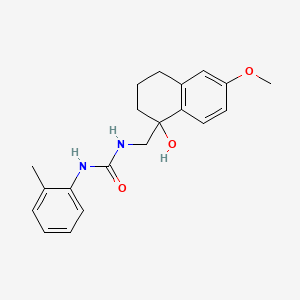
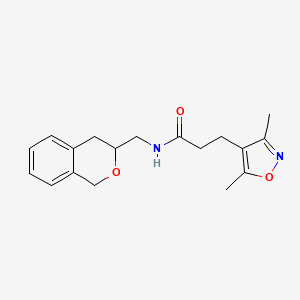

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526293.png)

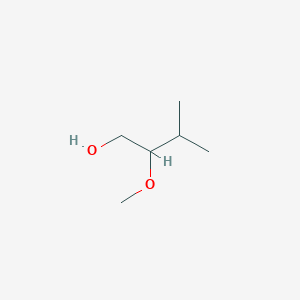
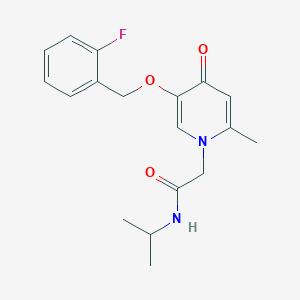
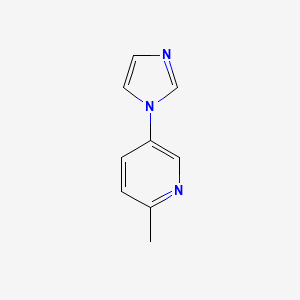
![Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2526303.png)
